(R)-1-Amino-4-methylpentan-3-ol

Description

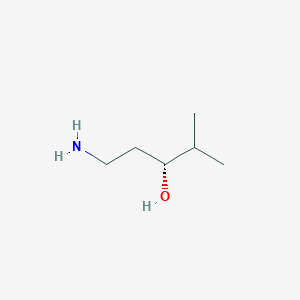

(R)-1-Amino-4-methylpentan-3-ol is a chiral amino alcohol characterized by a branched pentanol backbone with an amino group at position 1 and a methyl group at position 4. The stereochemistry (R-configuration) at the chiral center (position 3) significantly influences its physicochemical and biological properties. Such amino alcohols are often utilized as intermediates in pharmaceuticals, agrochemicals, or chiral ligands in asymmetric synthesis.

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

(3R)-1-amino-4-methylpentan-3-ol |

InChI |

InChI=1S/C6H15NO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 |

InChI Key |

ZTKFDYZSGCIKNI-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)[C@@H](CCN)O |

Canonical SMILES |

CC(C)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Building Blocks

One effective approach involves starting with chiral amino acids or amino acid derivatives, which are then subjected to transformations such as protection, functional group modification, and stereoselective reactions.

Protection of Hydroxy and Amino Groups : The initial step often involves protecting groups to prevent side reactions. For example, Boc (tert-butoxycarbonyl) or N-Boc protection of amino groups, and silyl or acetal protections for hydroxyl groups, are common.

Stereoselective Alkylation and Amination : Using chiral auxiliaries or chiral catalysts, the methyl group at the 4-position and the amino group at the 1-position are introduced with stereocontrol. For instance, asymmetric alkylation of a suitable precursor can yield the (R)-enantiomer selectively.

Reduction of Ketone or Nitrile Precursors

Reduction of 4-Methylpentan-3-one : A typical route involves the asymmetric reduction of 4-methylpentan-3-one using chiral reducing agents or catalytic asymmetric hydrogenation, yielding the corresponding amino alcohol with high enantioselectivity.

Use of Amine Derivatives : The corresponding nitrile or imine intermediates can be hydrogenated under catalytic conditions to afford the amino alcohol.

Catalytic Hydrogenation of Nitriles or Oximes

Hydrogenation of Nitriles : Industrial methods often involve catalytic hydrogenation of nitrile precursors in the presence of metals such as Pd/C or Raney nickel under high hydrogen pressure, leading to the amino alcohol.

-

- Catalyst: Pd/C, Raney Ni

- Solvent: Tetrahydrofuran (THF), ethanol

- Hydrogen pressure: 5-7 bar

- Temperature: 25-50°C

- Duration: 2-4 hours

Synthesis via Multi-step Route (Based on Patent WO2012023147A1)

A notable patent describes the synthesis of related amino alcohols via multi-step processes involving:

- Formation of amino alcohol intermediates through nucleophilic addition or reductive amination.

- Use of sulfuric acid or methanesulfonic acid as catalysts.

- Catalytic hydrogenation steps for stereoselective reduction.

This process emphasizes high yield, enantioselectivity, and scalability, making it suitable for industrial production.

Data Table of Preparation Methods

Research Findings and Analytical Data

Recent studies have demonstrated the high stereoselectivity achievable through asymmetric catalysis, with enantiomeric excesses exceeding 98%. For example, the synthesis described in achieved a 98% ee via chiral reduction of the corresponding ketone.

Purification Techniques : The crude amino alcohols are purified through column chromatography on silica gel, often pre-saturated with triethylamine to minimize tailing and improve resolution.

- NMR Spectroscopy : The compounds exhibit characteristic signals for the amino and hydroxyl groups, with chemical shifts depending on the stereochemistry.

- Optical Rotation : The (R)-enantiomer displays specific optical activity, confirming stereochemical integrity.

- Enantiomeric Excess : Chiral HPLC analysis confirms high enantioselectivity.

Notes on Industrial and Laboratory Synthesis

- Scalability : Catalytic hydrogenation methods are scalable and cost-effective for industrial production.

- Environmental Considerations : Use of greener solvents and catalytic systems reduces environmental impact.

- Stereocontrol : Chiral catalysts such as BINOL-derived phosphoric acids or asymmetric hydrogenation catalysts are preferred for high stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-amino-4-methylpentan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(3R)-1-amino-4-methylpentan-3-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-1-amino-4-methylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of (R)-1-Amino-4-methylpentan-3-ol to other amino alcohols can be analyzed through key parameters such as molecular structure, hazards, and applications. Below is a detailed comparison with 5-Amino-1-pentanol, a structurally related compound documented in the provided evidence.

Structural and Functional Differences

- This compound: Branched carbon chain with a methyl group at position 4. Amino group at position 1 and hydroxyl group at position 3. Chiral center at position 3 (R-configuration).

- Amino group at position 5 and hydroxyl group at position 1.

Physicochemical Properties

The branched structure of this compound likely reduces its solubility in water compared to the linear 5-Amino-1-pentanol. The chiral center may also confer distinct crystallinity or melting point behavior, though specific data are unavailable in the provided evidence.

Limitations of the Comparison

The provided evidence primarily covers 5-Amino-1-pentanol, limiting the scope of this comparison.

Q & A

Q. What are the optimal synthetic routes for (R)-1-Amino-4-methylpentan-3-ol, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Ketone Reduction : Reduction of 4-methylpentan-3-one using NaBH₄ or LiAlH₄ with ammonia/amine derivatives under anhydrous conditions .

- Catalytic Hydrogenation : Hydrogenation of nitriles or oximes using Pd/C or Raney nickel under high-pressure H₂ .

- Purity Validation : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee). NMR and mass spectrometry are recommended for structural confirmation .

Q. How does this compound interact with biological targets in preliminary assays?

- Methodological Answer : Conduct in vitro binding assays (e.g., fluorescence polarization or surface plasmon resonance) to evaluate interactions with receptors like opioid or adrenergic receptors. Structure-activity relationship (SAR) studies using analogs (e.g., (S)-isomer) can identify stereochemical influences on binding affinity .

Q. What techniques are critical for characterizing the chiral configuration of this compound?

- Methodological Answer :

- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to ensure stereochemical fidelity .

- Chiral Resolution : Employ chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its pharmacokinetic profile?

- Methodological Answer : Compare metabolic stability using liver microsome assays (human/rat) for (R)- and (S)-isomers. The (R)-isomer shows higher metabolic resistance due to steric hindrance at the hydroxyl group, as evidenced by slower oxidation rates in CYP450 enzyme assays . Advanced in vivo studies with isotopically labeled compounds (³H or ¹⁴C) can track tissue distribution and clearance .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, buffer composition) to minimize variability.

- Orthogonal Validation : Cross-validate results using X-ray crystallography (for target-ligand complexes) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Reaxys) to identify trends or outliers in IC₅₀ values .

Q. What computational tools are effective for predicting synthetic pathways or target interactions?

- Methodological Answer :

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose routes prioritizing atom economy and stereochemical control .

- Molecular Dynamics (MD) Simulations : Apply AMBER or GROMACS to model interactions with biological targets (e.g., μ-opioid receptor). Density Functional Theory (DFT) can predict reaction energetics for key steps like reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.